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Compound of Interest

Compound Name: 3-Mercaptooctyl-acetate-d5

Cat. No.: B12372379 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for deuterated 3-Mercaptooctyl-acetate is not readily

available in scientific literature. This guide provides an in-depth overview of its expected

physical and chemical properties based on the known characteristics of its non-deuterated

counterpart and established principles of isotopic labeling. The experimental protocols

described are general methodologies applicable to the synthesis and analysis of deuterated

thioacetates.

Introduction
Deuterated 3-Mercaptooctyl-acetate is an isotopologue of 3-Mercaptooctyl-acetate where one

or more hydrogen atoms have been replaced by deuterium. This isotopic substitution is a

powerful tool in various scientific disciplines, particularly in mechanistic studies, metabolic

profiling, and as internal standards for mass spectrometry-based quantification. The heavier

isotope of hydrogen, deuterium, can significantly influence the physicochemical properties of a

molecule, leading to kinetic isotope effects and altered metabolic pathways. This guide

summarizes the known properties of 3-Mercaptooctyl-acetate and extrapolates the expected

characteristics of its deuterated analog, alongside proposed methodologies for its synthesis

and characterization.
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While specific data for the deuterated compound is unavailable, the properties of the non-

deuterated 3-Mercaptooctyl-acetate provide a baseline for understanding its deuterated

counterpart. Deuteration is expected to cause slight increases in density, boiling point, and

melting point due to the increased molecular weight.

Physical Properties of 3-Mercaptooctyl-acetate (Non-
deuterated)

Property Value Reference

Molecular Formula C10H20O2S [1]

Molecular Weight 204.33 g/mol [1]

Appearance Colorless liquid [2]

Boiling Point Not specified

Density Not specified

Refractive Index Not specified

Note: Specific experimental values for the boiling point, density, and refractive index of 3-

Mercaptooctyl-acetate are not consistently reported in the cited literature. For comparison, the

related compound 3-Mercaptohexyl acetate has a reported specific gravity of 0.991 to 0.996 @

25°C and a refractive index of 1.462 to 1.472 @ 20°C[3].

Expected Effects of Deuteration
The introduction of deuterium in place of protium leads to several predictable changes in the

physical properties of a molecule:

Molecular Weight: The most direct effect is an increase in molecular weight by approximately

1.006 Da for each deuterium atom incorporated.

Boiling and Melting Points: The increased mass and slightly altered intermolecular forces

(due to changes in vibrational frequencies) typically result in a minor increase in boiling and

melting points.
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Density: The density of the deuterated compound will be slightly higher than its non-

deuterated counterpart.

Spectroscopic Properties:

NMR Spectroscopy: In ¹H NMR, signals corresponding to deuterated positions will

disappear or show significantly reduced intensity. ²H (Deuterium) NMR can be used to

confirm the presence and location of deuterium atoms.

Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted to a

higher m/z value corresponding to the number of deuterium atoms incorporated. This

property is fundamental to its use as an internal standard.

Infrared (IR) Spectroscopy: C-D, O-D, and S-D stretching and bending vibrations will

appear at lower frequencies compared to their C-H, O-H, and S-H counterparts due to the

heavier mass of deuterium.

Chemical Properties and Reactivity
The chemical reactivity of deuterated 3-Mercaptooctyl-acetate is expected to be very similar to

the non-deuterated form. The primary difference lies in the kinetic isotope effect (KIE), where

reactions involving the cleavage of a C-D bond will proceed at a slower rate than the

corresponding C-H bond cleavage. This effect is particularly important in studying reaction

mechanisms and drug metabolism.

The molecule contains two primary functional groups that dictate its reactivity:

Thiol (-SH): The thiol group is nucleophilic and can undergo S-alkylation, oxidation to form

disulfides, and can be deprotonated to form a thiolate. The S-D bond is slightly less acidic

than the S-H bond.

Ester (-OAc): The acetate group can be hydrolyzed under acidic or basic conditions to yield

3-mercaptooctanol and acetic acid.

Experimental Protocols
Synthesis of Deuterated 3-Mercaptooctyl-acetate
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A plausible synthetic route for deuterated 3-Mercaptooctyl-acetate would involve the

introduction of deuterium at a specific position followed by standard organic transformations.

Below is a generalized workflow.

Deuteration Strategy

Functional Group Manipulation

Oct-1-en-3-one Michael Addition

Deuterated Thiolating Agent (e.g., D-thiourea, NaSD)

Deuterated 3-Thiooctan-1-one Reduction (e.g., NaBD4) Deuterated 3-Mercaptooctan-1-ol Acetylation (e.g., Acetic Anhydride-d6) Deuterated 3-Mercaptooctyl-acetate

Click to download full resolution via product page

Caption: General synthetic workflow for deuterated 3-Mercaptooctyl-acetate.

Methodology Details:

Michael Addition: The synthesis could commence with the conjugate addition of a deuterated

thiolating agent to oct-1-en-3-one. The choice of deuterated reagent would determine the

position of the deuterium label. For instance, using a deuterated version of thiourea followed

by hydrolysis can introduce a deuterium at the sulfur atom (S-D).

Reduction: The resulting keto-thiol can be reduced to the corresponding alcohol. Using a

deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium

atom at the carbon bearing the hydroxyl group.

Acetylation: The final step involves the esterification of the deuterated 3-mercaptooctanol

with a deuterated acetylating agent, such as acetic anhydride-d6, to yield the desired

deuterated 3-Mercaptooctyl-acetate. The specific deuterated reagents can be chosen to

achieve the desired labeling pattern.

Analytical Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12372379?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A combination of spectroscopic techniques would be essential to confirm the structure and

isotopic purity of the synthesized deuterated 3-Mercaptooctyl-acetate.

Analytical Workflow

Synthesized Deuterated Product

NMR Spectroscopy (¹H, ²H, ¹³C) Mass Spectrometry (GC-MS or LC-MS) Infrared Spectroscopy

Purity and Structural Confirmation

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of deuterated compounds.

Methodology Details:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The disappearance or reduction of signals at specific chemical shifts will confirm

the positions of deuterium incorporation.

²H NMR: A direct method to observe the deuterium nuclei, providing information about the

chemical environment of the incorporated deuterium.

¹³C NMR: Deuterium substitution can cause a slight upfield shift and splitting of adjacent

¹³C signals, further confirming the location of the label.

Mass Spectrometry (MS):
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Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass

Spectrometry (LC-MS): These techniques are crucial for determining the molecular weight

of the deuterated compound and assessing the degree of deuteration. The mass spectrum

will show a molecular ion peak shifted by the mass of the incorporated deuterium atoms.

Fragmentation patterns can also provide structural information.

Infrared (IR) Spectroscopy:

The presence of C-D, S-D, or O-D stretching and bending frequencies at lower

wavenumbers compared to their C-H, S-H, and O-H counterparts provides evidence of

successful deuteration.

Applications in Research and Drug Development
Deuterated 3-Mercaptooctyl-acetate can serve several critical functions:

Internal Standard: In quantitative mass spectrometry, it can be used as an ideal internal

standard for the accurate measurement of its non-deuterated analog in complex matrices.

Mechanistic Studies: The kinetic isotope effect can be exploited to investigate the

mechanisms of enzymatic or chemical reactions involving this molecule.

Metabolic Probes: Deuterium labeling allows for the tracing of the metabolic fate of 3-

Mercaptooctyl-acetate in biological systems, helping to identify its metabolites.

Conclusion
While specific experimental data on deuterated 3-Mercaptooctyl-acetate is currently lacking, a

comprehensive understanding of its expected physical and chemical properties can be derived

from the known data of the non-deuterated compound and the well-established principles of

isotopic labeling. The synthetic and analytical methodologies outlined in this guide provide a

solid foundation for researchers and scientists to produce and characterize this valuable tool

for a range of applications in chemistry and drug development. Further experimental

investigation is warranted to precisely determine its physicochemical parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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